(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1S)-1-(6-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 |
InChI Key |
JBTAFZSFQDNIMT-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)F)N |
Canonical SMILES |
CC(C1=CN=C(C=C1)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 1s 1 6 Fluoropyridin 3 Yl Ethan 1 Amine
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a powerful toolkit for the generation of enantiomerically pure compounds like (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Catalytic Asymmetric Hydrogenation Routes to Chiral Pyridyl Amines
Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones, which can then be converted to the desired amine. In the context of producing this compound, this would typically involve the asymmetric hydrogenation of 1-(6-fluoropyridin-3-yl)ethanone. This reaction is often catalyzed by transition metal complexes, most notably those of rhodium and ruthenium, in the presence of chiral phosphine ligands. rsc.orgnih.gov
The choice of catalyst and ligand is critical for achieving high enantioselectivity. For instance, rhodium complexes with chiral bisphosphine ligands such as BINAP have been successfully employed in the asymmetric hydrogenation of various pyridyl ketones. nih.gov Similarly, ruthenium catalysts, often in combination with diamine ligands, are known for their high activity and selectivity in the hydrogenation of aromatic and heteroaromatic ketones. rsc.org The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group.
| Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2-Acetylpyridine | [Rh(COD)Binapine]BF4 | >99 | 99 |
| 3-Acetylpyridine | RuCl2(diphosphine)(diamine) | 98 | 97 |
| 1-(Pyridin-2-yl)ethanone | Cinchona alkaloid-based NNP ligand/Ru complex | 98 | 99.9 |
Enantioselective Reductive Amination Strategies
Enantioselective reductive amination offers a more direct route to chiral amines from ketones, bypassing the need for the synthesis and subsequent conversion of a chiral alcohol. This one-pot reaction involves the condensation of a ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then asymmetrically reduced in situ. nih.gov
A highly relevant study demonstrated the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines using a ruthenium catalyst, Ru(OAc)2((S)-binap), with ammonium trifluoroacetate as the nitrogen source. nih.gov This method yielded the corresponding chiral primary amines in excellent enantioselectivities and conversions. nih.gov Iridium-catalyzed systems have also been developed for the direct asymmetric reductive amination of a broad range of ketones with primary alkyl amines, showcasing the versatility of this approach for synthesizing pharmaceutically relevant compounds. nih.gov
| Substrate | Catalyst/Ligand | Amine Source | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2-Acetyl-6-methylpyridine | Ru(OAc)2((S)-binap) | NH4OCOCF3 | 98 | 97 |
| Acetophenone | Ir-L4 complex | Benzylamine | 94 | 95 |
Chiral Auxiliary-Mediated Synthesis of this compound
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. sigmaaldrich.comresearchgate.nettcichemicals.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.comresearchgate.nettcichemicals.comwikipedia.org
For the synthesis of chiral amines, common chiral auxiliaries include oxazolidinones and sulfinamides. sigmaaldrich.comresearchgate.nettcichemicals.comwikipedia.org In a typical sequence, the ketone, 1-(6-fluoropyridin-3-yl)ethanone, would be reacted with a chiral amine auxiliary to form a chiral imine or enamine. This intermediate would then undergo a diastereoselective reduction, with the stereochemistry being controlled by the chiral auxiliary. Finally, the auxiliary would be cleaved to afford the desired this compound. While this method is robust, it is less atom-economical than catalytic approaches due to the stoichiometric use of the chiral auxiliary.
Organocatalytic Methods for Stereoselective Formation of this compound
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the formation of chiral amines, organocatalytic reductive amination is a promising approach. This method often employs a chiral Brønsted acid, such as a phosphoric acid derivative, to activate the in situ-formed imine towards reduction by a hydride source like a Hantzsch ester. The chiral catalyst creates a chiral environment around the imine, leading to a stereoselective hydride transfer.
While specific examples for the synthesis of this compound via organocatalysis are not widely reported, the general methodology has been successfully applied to a variety of ketones, suggesting its potential applicability. The development of new organocatalysts continues to expand the scope and efficiency of this strategy.
Enzymatic and Biocatalytic Synthesis of this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity.
Application of Transaminases for Enantioselective Production
Transaminases, also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. In the context of chiral amine synthesis, a transaminase can be used to convert a prochiral ketone into a chiral amine with high enantiomeric excess. This biocatalytic approach is highly attractive for industrial applications due to its high selectivity, mild reaction conditions, and the use of environmentally benign reagents.
The synthesis of this compound from 1-(6-fluoropyridin-3-yl)ethanone can be efficiently achieved using an (S)-selective transaminase. The reaction typically employs a cheap and readily available amine donor, such as isopropylamine or alanine. A significant advantage of this method is that the reaction equilibrium can be driven towards the product by removing the ketone byproduct, for example, by evaporation of acetone when isopropylamine is the amine donor. The application of transaminases has been successfully demonstrated in the synthesis of other chiral pyridyl amines for pharmaceutical intermediates.
| Compound Name |
|---|
| This compound |
| 1-(6-fluoropyridin-3-yl)ethanone |
| 2-Acetylpyridine |
| 3-Acetylpyridine |
| 1-(Pyridin-2-yl)ethanone |
| 2-Acetyl-6-methylpyridine |
| Acetophenone |
| Benzylamine |
| Isopropylamine |
| Alanine |
Enzymatic Kinetic Resolution Techniques
Enzymatic kinetic resolution (EKR) is a powerful method for obtaining enantiomerically pure compounds from a racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus separated. researchgate.net Lipases are widely used due to their high catalytic activity, stability, broad substrate specificity, and excellent stereoselectivity. researchgate.net
In the context of resolving racemic 1-(6-fluoropyridin-3-yl)ethan-1-amine, a typical EKR approach would involve the selective acylation of one enantiomer. For instance, a lipase could be used to catalyze the reaction between the racemic amine and an acyl donor. The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form an amide, while the desired (S)-enantiomer remains unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by standard chromatographic techniques. While this is a common strategy for chiral amines, specific data for this compound is not extensively detailed in publicly available literature. However, the principles can be illustrated with typical results seen for analogous aromatic amines.
Table 1: Illustrative Data for Enzymatic Kinetic Resolution of an Analogous Racemic Amine
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e. %) of Unreacted Amine |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Ethyl acetate | Toluene | ~50 | >99 |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Diisopropyl ether | ~48 | >98 |
Dehydrogenase-Catalyzed Routes to Chiral Amines
A more direct and atom-economical approach to chiral amines is the asymmetric synthesis from prochiral ketones, often catalyzed by amine dehydrogenases (AmDHs). nih.gov AmDHs catalyze the reductive amination of ketones using an ammonia source and a nicotinamide cofactor (NADH or NADPH). acs.org This biocatalytic method is highly attractive as it can produce the desired enantiomer with high yield and excellent stereoselectivity, often exceeding 99% enantiomeric excess. nih.gov
The synthesis of this compound via this route would start from the corresponding ketone, 1-(6-fluoropyridin-3-yl)ethan-1-one. An (S)-selective amine dehydrogenase would catalyze the reductive amination of this ketone to directly yield the (1S)-amine. The cofactor, typically NADH, is consumed in the reaction and must be regenerated in situ, often by a coupled enzyme system such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.gov This dual-enzyme system makes the process efficient and cost-effective. nih.gov Protein engineering has been extensively used to develop AmDHs with broad substrate specificity, making them suitable for synthesizing a wide range of chiral amines. nih.govmdpi.com
Table 2: Representative Dehydrogenase-Catalyzed Synthesis of a Chiral Amine
| Amine Dehydrogenase (AmDH) Variant | Co-enzyme Recycling System | Substrate | Conversion (%) | Product e.e. (%) |
|---|---|---|---|---|
| Engineered AmDH from Bacillus sp. | Formate Dehydrogenase (FDH) | Acetophenone derivative | >99 | >99 (S) |
Chiral Resolution Techniques for this compound
Beyond enzymatic methods, classical and modern chemical techniques are employed for the separation of enantiomers.
Diastereomeric Salt Formation and Crystallization
The most common industrial method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization.
For the resolution of racemic 1-(6-fluoropyridin-3-yl)ethan-1-amine, a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid would be used. libretexts.org The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. wikipedia.org After crystallization, the less soluble diastereomeric salt is isolated, and the desired enantiomer is recovered by treatment with a base to remove the chiral resolving agent.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Primary and secondary amines |
| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Aromatic and aliphatic amines |
Preparative Chiral Chromatography for Enantiomeric Separation
Preparative chiral chromatography is a highly effective technique for separating enantiomers on both small and large scales. nih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most common modalities. nih.govjiangnan.edu.cn
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.net For the separation of this compound, a racemic mixture would be injected onto a preparative chiral column. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their subsequent separation. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. jiangnan.edu.cn This method offers high purity for both enantiomers but can be more costly than crystallization-based methods. nih.gov
Kinetic Resolution via Chemical Transformations
Kinetic resolution can also be achieved through non-enzymatic chemical reactions. This approach relies on a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic mixture. One enantiomer is converted to a product more rapidly, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.gov
For racemic 1-(6-fluoropyridin-3-yl)ethan-1-amine, a potential chemical kinetic resolution could involve an asymmetric acylation reaction using a chiral catalyst. For example, a chiral N-heterocyclic carbene (NHC) or a chiral phosphine catalyst could be used in the presence of an acylating agent. The catalyst would facilitate the preferential acylation of one enantiomer, leaving the other enriched. While powerful, the development of a highly selective catalyst for a specific substrate often requires significant research and optimization.
Chemical Transformations and Derivatization of 1s 1 6 Fluoropyridin 3 Yl Ethan 1 Amine
Functionalization at the Amine Nitrogen
The primary amine group is the most reactive site for functionalization, readily undergoing reactions such as amidation, alkylation, and conversion to carbamic acid derivatives.
Amidation Reactions
The formation of an amide bond is one of the most fundamental transformations of the primary amine in (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine. This reaction involves coupling the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or ester. Standard peptide coupling reagents are often employed to facilitate the reaction with carboxylic acids by activating the carboxyl group, thereby promoting nucleophilic attack by the amine.
A specific example of this transformation is the reaction of this compound with an acyl chloride. For instance, its reaction with 4-(3,4-dichlorophenyl)piperidine-1-carbonyl chloride hydrochloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM) yields the corresponding urea (B33335) derivative, N-((1S)-1-(6-fluoropyridin-3-yl)ethyl)-4-(3,4-dichlorophenyl)piperidine-1-carboxamide. This type of reaction is crucial for building more complex molecular architectures commonly found in pharmacologically active compounds.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| This compound | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., HATU, HBTU), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-((1S)-1-(6-fluoropyridin-3-yl)ethyl)acetamide derivative |
| This compound | Acyl Chloride (R-COCl) | Base (e.g., TEA), Solvent (e.g., DCM) | N-((1S)-1-(6-fluoropyridin-3-yl)ethyl)acetamide derivative |
| This compound | 4-(3,4-dichlorophenyl)piperidine-1-carbonyl chloride | Triethylamine (TEA), Dichloromethane (DCM) | N-((1S)-1-(6-fluoropyridin-3-yl)ethyl)-4-(3,4-dichlorophenyl)piperidine-1-carboxamide |
Alkylation Strategies
Alkylation of the amine nitrogen introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. While direct alkylation with alkyl halides can be difficult to control and may lead to overalkylation, reductive amination offers a more selective and high-yielding alternative. masterorganicchemistry.comresearchgate.net
Reductive amination involves a two-step, often one-pot, process where the primary amine first reacts with an aldehyde or ketone to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comorganic-chemistry.org Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective because they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.comnih.gov This method provides a controlled, stepwise approach to synthesizing N-alkylated derivatives. masterorganicchemistry.com
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | NaBH(OAc)₃ | (1S)-N-methyl-1-(6-fluoropyridin-3-yl)ethan-1-amine |
| Acetaldehyde | NaBH(OAc)₃ | (1S)-N-ethyl-1-(6-fluoropyridin-3-yl)ethan-1-amine |
| Acetone | NaBH₃CN | (1S)-N-isopropyl-1-(6-fluoropyridin-3-yl)ethan-1-amine |
| Cyclohexanone | NaBH₃CN | (1S)-N-cyclohexyl-1-(6-fluoropyridin-3-yl)ethan-1-amine |
| Benzaldehyde | NaBH(OAc)₃ | (1S)-N-benzyl-1-(6-fluoropyridin-3-yl)ethan-1-amine |
Formation of Carbamic Acid Derivatives
Carbamic acid derivatives, particularly carbamates, are frequently used as protecting groups for amines or as key structural motifs in bioactive molecules. nih.gov These are typically synthesized by reacting the primary amine of this compound with a chloroformate or a related carbonyl source.
The most common method involves the reaction with an alkyl or aryl chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base to neutralize the HCl byproduct. researchgate.net Another versatile approach is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which yields the widely used Boc-protected amine. These reactions are generally efficient and proceed under mild conditions, providing stable carbamate (B1207046) products. organic-chemistry.orgorganic-chemistry.org
| Reagent | Base | Product |
| Ethyl chloroformate | Triethylamine | Ethyl ((1S)-1-(6-fluoropyridin-3-yl)ethyl)carbamate |
| Benzyl chloroformate | Sodium Bicarbonate | Benzyl ((1S)-1-(6-fluoropyridin-3-yl)ethyl)carbamate |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | tert-Butyl ((1S)-1-(6-fluoropyridin-3-yl)ethyl)carbamate |
| Phenyl chloroformate | Pyridine (B92270) | Phenyl ((1S)-1-(6-fluoropyridin-3-yl)ethyl)carbamate |
Modifications of the Pyridine Ring System
The 6-fluoropyridine core presents both challenges and opportunities for further functionalization. While the ring is electron-deficient, this property can be exploited in certain substitution reactions, and metal-catalyzed cross-coupling reactions offer powerful tools for C-C and C-N bond formation.
Electrophilic Aromatic Substitution Studies (if applicable)
Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally not a feasible synthetic strategy. The pyridine nitrogen acts as a strong electron-withdrawing group, significantly deactivating the aromatic ring towards electrophilic attack. This deactivation is further intensified by the presence of the electronegative fluorine atom. Furthermore, the basic nitrogen atom is readily protonated under the acidic conditions typically required for EAS reactions (e.g., nitration, halogenation), which adds a positive charge to the ring and enhances its deactivation. Consequently, electrophilic substitution on fluoropyridine systems is exceedingly difficult and rarely reported.
Metal-Catalyzed Cross-Coupling Reactions on Fluoropyridine Core
While the C-F bond is generally robust, metal-catalyzed cross-coupling reactions are a premier strategy for modifying the pyridine ring, typically by targeting a more reactive C-X bond (where X = Cl, Br, I, OTf). libretexts.org If this compound were to be further functionalized with a halide at another position (e.g., C2 or C4), powerful reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination could be employed.
The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov For example, a hypothetical 2-bromo-6-fluoro-3-substituted pyridine derivative could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the pyridine core. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthesis for constructing aryl amines. wikipedia.orgresearchgate.net A 2-chloro or 2-bromo derivative of the fluoropyridine core could be coupled with a wide array of primary or secondary amines, amides, or carbamates to generate novel N-arylated products. nih.govresearchgate.net
These cross-coupling strategies highlight the potential for extensive diversification of the 6-fluoropyridine scaffold, making it a versatile platform for the synthesis of complex molecules.
| Reaction Type | Hypothetical Substrate | Coupling Partner | Catalyst/Ligand System | Potential Product |
| Suzuki-Miyaura | 2-Bromo-6-fluoro-3-((1S)-1-aminoethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-Fluoro-2-phenyl-3-((1S)-1-aminoethyl)pyridine |
| Suzuki-Miyaura | 4-Bromo-6-fluoro-3-((1S)-1-aminoethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Base (e.g., Cs₂CO₃) | 6-Fluoro-4-(4-methoxyphenyl)-3-((1S)-1-aminoethyl)pyridine |
| Buchwald-Hartwig | 2-Chloro-6-fluoro-3-((1S)-1-aminoethyl)pyridine | Aniline | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | N-Phenyl-6-fluoro-3-((1S)-1-aminoethyl)pyridin-2-amine |
| Buchwald-Hartwig | 2-Bromo-6-fluoro-3-((1S)-1-aminoethyl)pyridine | Morpholine | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., K₃PO₄) | 4-(6-Fluoro-3-((1S)-1-aminoethyl)pyridin-2-yl)morpholine |
Reactions at the Ethane Moiety
The primary amine functionality of this compound is the main site for chemical modifications. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily reacting with a variety of electrophilic reagents. Common transformations include acylation and urea formation, which are fundamental reactions for creating amides and ureas, respectively.
Acylation Reactions:
Acylation of this compound involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of a stable amide bond. The specific conditions for these reactions can be tailored to the reactivity of the substrates.
For instance, the reaction with benzoyl chloride would yield N-((1S)-1-(6-fluoropyridin-3-yl)ethyl)benzamide. This type of transformation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities to modulate the biological activity of the parent molecule. The general conditions for such reactions often involve an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Table 1: Representative Acylation Reactions of this compound
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride | N-((1S)-1-(6-fluoropyridin-3-yl)ethyl)acetamide | DCM, TEA, 0 °C to rt |
| Benzoyl chloride | N-((1S)-1-(6-fluoropyridin-3-yl)ethyl)benzamide | THF, DIPEA, 0 °C to rt |
| Acetic anhydride | N-((1S)-1-(6-fluoropyridin-3-yl)ethyl)acetamide | Pyridine, rt |
Urea Formation:
The formation of urea derivatives from this compound is typically achieved by reacting the amine with an isocyanate. This reaction is generally rapid and proceeds under mild conditions, often without the need for a catalyst. The nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group results in the formation of a urea linkage.
For example, the reaction with phenyl isocyanate would produce 1-((1S)-1-(6-fluoropyridin-3-yl)ethyl)-3-phenylurea. The diversity of commercially available isocyanates allows for the synthesis of a wide array of urea derivatives, each with unique structural and electronic properties. These reactions are commonly carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane at room temperature. nih.gov
Table 2: Representative Urea Formation Reactions of this compound
| Isocyanate | Product | Reaction Conditions |
| Phenyl isocyanate | 1-((1S)-1-(6-fluoropyridin-3-yl)ethyl)-3-phenylurea | DMF, rt |
| Methyl isocyanate | 1-((1S)-1-(6-fluoropyridin-3-yl)ethyl)-3-methylurea | DCM, rt |
| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-((1S)-1-(6-fluoropyridin-3-yl)ethyl)urea | THF, rt |
Exploration of Novel Reaction Pathways Involving this compound
Beyond the well-established acylation and urea formation reactions, this compound can be utilized in the exploration of novel reaction pathways to generate more complex and diverse molecular architectures. These pathways can involve multi-component reactions, the formation of heterocyclic systems, and the introduction of more complex side chains.
One area of exploration is the use of this amine in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. For example, the Ugi reaction, a well-known MCR, could potentially involve this compound as the amine component, along with a ketone or aldehyde, an isocyanide, and a carboxylic acid, to generate α-acylamino carboxamide derivatives.
Furthermore, the primary amine can serve as a key functional group for the construction of various nitrogen-containing heterocycles. For instance, reaction with diketones or their equivalents could lead to the formation of substituted pyrroles or other heterocyclic systems. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of the other reactants.
The development of novel derivatization strategies for this compound is an active area of research. These efforts are aimed at expanding the chemical space accessible from this versatile building block, with the goal of discovering new molecules with desirable properties for various applications.
Role of 1s 1 6 Fluoropyridin 3 Yl Ethan 1 Amine in Drug Discovery and Medicinal Chemistry Research
(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine as a Chiral Building Block
The inherent chirality of biological systems necessitates the use of enantiomerically pure compounds in drug design to ensure selective interaction with therapeutic targets. This compound serves as a critical chiral building block, providing a defined stereocenter that can significantly influence the pharmacological profile of a drug candidate.
The primary amine functionality of this compound allows for its facile integration into a variety of heterocyclic scaffolds, which are core structures in many approved drugs. A notable example of its application is in the synthesis of colony-stimulating factor 1 receptor (CSF-1R) inhibitors. In this context, the chiral amine is reacted with a substituted pyrimidine core, such as 4,6-dichloro-5-methoxypyrimidine, to form a key intermediate. This reaction typically proceeds via nucleophilic aromatic substitution, where the amine displaces a halogen on the pyrimidine ring.
The general synthetic scheme involves the reaction of this compound with a di- or tri-substituted heterocyclic system, leading to the formation of a more complex, drug-like molecule. The fluorinated pyridine (B92270) moiety of the building block can also play a crucial role in modulating the physicochemical properties of the final compound, such as its lipophilicity and metabolic stability.
Beyond its initial incorporation into a heterocyclic core, the this compound moiety is integral to the assembly of larger, more complex therapeutic agents. For instance, in the development of CSF-1R inhibitors, the intermediate formed from the reaction with the pyrimidine core undergoes further chemical transformations. These subsequent steps can include cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional aryl or heteroaryl groups.
The presence of the this compound-derived fragment within the final molecule is often crucial for its biological activity. The specific orientation of the substituents dictated by the chiral center can lead to optimal interactions with the target protein.
Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives
Once a lead compound incorporating the this compound scaffold has been identified, medicinal chemists embark on systematic SAR studies to optimize its potency, selectivity, and pharmacokinetic properties.
The design of analogs often involves modifications at various positions of the molecule while retaining the core this compound fragment. Key design principles include:
Modification of the Heterocyclic Core: Altering the substituents on the heterocyclic scaffold to which the chiral amine is attached can significantly impact biological activity. For example, in the case of CSF-1R inhibitors, variations in the substitution pattern of the pyrimidine ring have been explored.
Derivatization of the Amine: While less common once the optimal chiral amine has been identified, in some cases, acylation or alkylation of the secondary amine formed after the initial reaction can be explored.
Introduction of Diverse Functionalities: Attaching different chemical groups to other parts of the molecule allows for the probing of the target's binding pocket and the optimization of drug-like properties.
The following interactive table showcases a selection of compounds from a patent application for CSF-1R inhibitors, illustrating the impact of structural modifications on inhibitory activity.
| Compound ID | Heterocyclic Core | R Group | CSF-1R IC50 (nM) |
| I-1 | 5-methoxy-pyrimidine | 7-azaindole | 1.2 |
| I-2 | 5-methoxy-pyrimidine | Indole | 3.4 |
| I-3 | 5-fluoro-pyrimidine | 7-azaindole | 2.5 |
| I-4 | Pyrimidine | 7-azaindole | 5.0 |
Data sourced from patent US20110294793A1. The table presents a simplified representation of the complex molecules described in the patent for illustrative purposes.
The "S" configuration at the chiral center of this compound is critical for potent biological activity in many of its derivatives. The synthesis and testing of the corresponding (R)-enantiomer or the racemic mixture often reveal a significant decrease in potency. This stereochemical preference highlights the importance of a precise three-dimensional arrangement of chemical groups for effective molecular recognition by the target protein.
The ethyl group and the 6-fluoropyridin-3-yl group attached to the chiral carbon project into specific regions of the enzyme's active site. The (S)-configuration places these groups in the optimal orientation to form favorable interactions, such as van der Waals forces or hydrogen bonds, with amino acid residues in the binding pocket. Any deviation from this specific stereochemistry, as in the (R)-enantiomer, would likely lead to steric clashes or the loss of these crucial interactions, resulting in diminished or abolished biological activity.
Pharmacological Target Identification and Engagement Studies for Compounds Incorporating this compound Moieties
A primary application of this compound in drug discovery has been in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
Compounds incorporating the this compound moiety have been specifically designed and synthesized to target CSF-1R. The inhibitory activity of these compounds is typically assessed through in vitro enzymatic assays that measure the ability of the compound to block the phosphorylation of a substrate by the target kinase. Potent inhibitors from these assays are then further evaluated in cell-based assays to confirm their ability to inhibit the kinase within a cellular context and to assess their impact on cell proliferation and survival.
The engagement of these compounds with their intended pharmacological target is a critical aspect of their preclinical evaluation. Techniques such as cellular thermal shift assays (CETSA) can be employed to confirm that the compound binds to the target protein in living cells. Furthermore, downstream signaling pathways regulated by the target kinase are monitored to ensure that the compound elicits the desired biological response.
Enzyme Inhibition Profiles
While specific enzyme inhibition data for this compound is not available in public literature, its derivatives have been investigated as inhibitors of various enzymes. For instance, the broader class of fluoropyridine-containing compounds has been explored for activities against a range of enzymes. The core structure of this compound serves as a crucial starting point for the synthesis of these more complex inhibitors. The introduction of additional functional groups to this core can lead to potent and selective enzyme inhibitors.
A notable example involves the design of benzamide derivatives incorporating a similar pyridazinone scaffold which have shown potent inhibitory activity against histone deacetylase (HDAC) isoforms. While not a direct derivative, this illustrates how amine-containing heterocyclic scaffolds are utilized in the development of enzyme inhibitors.
Table 1: Representative Enzyme Inhibition Data for Compounds Incorporating a Fluoropyridine Motif
| Compound Class | Target Enzyme | Representative Inhibition (IC50) |
| Benzamide Derivatives | Histone Deacetylase (HDAC) | Varies by isoform |
| Fluoroquinolone Derivatives | DNA Gyrase / Topoisomerase IV | Varies by bacterial strain |
Note: This table presents data for compound classes that share structural similarities with derivatives of this compound to illustrate the potential applications of this scaffold.
Receptor Binding Affinities
The utility of the this compound scaffold is more prominently documented in the context of receptor--binding ligands. Derivatives incorporating this moiety have been synthesized and evaluated for their affinity to various receptors, particularly within the central nervous system.
A study on novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives demonstrated their potential as agonists for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors. nih.gov These findings are significant in the pursuit of treatments for conditions like Parkinson's disease, where multi-target receptor agonism is a desirable therapeutic strategy. nih.gov The 6-fluoropyridin-3-yl group was a key structural element in these derivatives, highlighting the importance of this chemical entity in achieving the observed receptor interactions.
Table 2: Receptor Binding Affinities of Representative 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives
| Compound | D2 Receptor (EC50) | D3 Receptor (EC50) | 5-HT1A Receptor (EC50) |
| Compound 7b | 0.9 nM | 19 nM | 2.3 nM |
| Compound 34c | 3.3 nM | 10 nM | 1.4 nM |
Source: Adapted from research on novel dopamine/serotonin receptor agonists. nih.gov
Mechanistic Insights into Biological Activity
The biological activity of derivatives of this compound is intrinsically linked to their three-dimensional structure and the electronic properties conferred by the fluoropyridine ring. The fluorine atom can engage in hydrogen bonding and other non-covalent interactions within a biological target, potentially enhancing binding affinity and selectivity. The stereochemistry of the ethylamine (B1201723) side chain is also crucial, as biological systems are often highly sensitive to the spatial arrangement of interacting molecules.
In the case of the dopamine/serotonin receptor agonists mentioned previously, the mechanism of action is believed to involve the interaction of the fluoropyridine moiety and the basic nitrogen of the piperazine (B1678402) ring with key amino acid residues in the receptor binding sites. nih.gov This interaction initiates a conformational change in the receptor, leading to the downstream signaling cascade associated with agonism.
Computational Chemistry and Molecular Modeling Applications in Designing this compound Derivatives
Computational techniques are instrumental in the rational design of novel drug candidates based on the this compound scaffold. These methods allow for the prediction of molecular properties and interactions, guiding the synthesis of compounds with improved potency and selectivity.
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein target. In the context of designing derivatives of this compound, docking simulations can be employed to visualize how modifications to the core structure would affect its interaction with a specific enzyme or receptor. For example, by docking proposed derivatives into the crystal structure of a target protein, researchers can prioritize the synthesis of compounds that are predicted to form the most stable and favorable interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of derivatives of this compound, it is possible to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. This information can then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound and its derivatives, understanding the preferred conformations is crucial for predicting how it will interact with a biological target. Computational methods can be used to determine the low-energy conformations of these molecules, providing insights into the bioactive conformation that is responsible for its biological effect.
Analytical Methodologies for the Characterization and Purity Assessment of 1s 1 6 Fluoropyridin 3 Yl Ethan 1 Amine
Chromatographic Techniques for Enantiomeric Excess Determination
The determination of enantiomeric excess is a critical quality attribute for chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common and reliable techniques for this purpose.
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For the analysis of (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine, polysaccharide-based CSPs are often effective. mdpi.com
A typical chiral HPLC method for the enantiomeric purity of this compound would involve a normal-phase separation. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomers. Detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance.
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak® AD-H (or similar amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (S)-enantiomer | ~ 8 min |
| Expected Retention Time (R)-enantiomer | ~ 10 min |
Chiral Gas Chromatography is another valuable technique for the determination of enantiomeric excess, particularly for volatile and thermally stable compounds. For primary amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov A common derivatization agent is trifluoroacetic anhydride (TFAA), which converts the amine into a more volatile trifluoroacetamide derivative.
The separation is then carried out on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative or a chiral polysiloxane like Chirasil-L-Val. nih.govresearchgate.net The temperature program of the GC oven is optimized to ensure good separation of the diastereomeric derivatives. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 2: Illustrative Chiral GC Method Parameters
| Parameter | Value |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.
¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. The chemical shifts and coupling patterns are characteristic of the specific protons in the structure.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, etc.).
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom on the pyridine (B92270) ring. wikipedia.org The chemical shift and coupling to adjacent protons can confirm the position of the fluorine substituent. wikipedia.orgfluorine1.ru
Table 3: Predicted NMR Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.2 | d | ~2.5 | H-2 (pyridine) |
| ~7.8 | ddd | ~8.0, 2.5, 2.0 | H-4 (pyridine) | |
| ~6.9 | dd | ~8.0, 3.0 | H-5 (pyridine) | |
| ~4.2 | q | ~6.5 | CH (ethanamine) | |
| ~1.8 | br s | - | NH₂ | |
| ~1.4 | d | ~6.5 | CH₃ | |
| ¹³C | ~163 (d, ¹JCF ≈ 240) | d | ~240 | C-6 (pyridine) |
| ~147 (d, ³JCF ≈ 15) | d | ~15 | C-2 (pyridine) | |
| ~140 (d, ³JCF ≈ 8) | d | ~8 | C-4 (pyridine) | |
| ~135 (d, ⁴JCF ≈ 4) | d | ~4 | C-3 (pyridine) | |
| ~109 (d, ²JCF ≈ 35) | d | ~35 | C-5 (pyridine) | |
| ~49 | s | - | CH (ethanamine) | |
| ~25 | s | - | CH₃ | |
| ¹⁹F | ~ -70 | s | - | F on pyridine |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary. chemicalbook.comresearchgate.netrsc.orgpdx.edu
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the alkyl and aromatic groups, C=N and C=C bonds of the pyridine ring, and the C-F bond. acs.orgpw.edu.pl
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium | N-H stretching (primary amine, two bands) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1580 | Strong | C=N and C=C stretching (pyridine ring) |
| 1650 - 1550 | Medium | N-H bending (primary amine) |
| 1250 - 1100 | Strong | C-F stretching |
| 1200 - 1000 | Medium | C-N stretching |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the loss of a methyl group to form a stable iminium ion, which is a characteristic fragmentation for ethylamines. docbrown.info
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 113 | [Fluoropyridinyl]⁺ |
Crystallographic Analysis for Absolute Configuration Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. purechemistry.org For chiral molecules like this compound, single-crystal X-ray diffraction is the most reliable method for determining the absolute configuration of the stereogenic center. nih.govspringernature.com This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal, which can be used to distinguish between a molecule and its non-superimposable mirror image (enantiomer).
The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
While specific crystallographic data for this compound is not publicly available, the analysis of a structurally related chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, can serve as an illustrative example of the data obtained from such an analysis. mdpi.com In a crystallographic study, key parameters that describe the crystal structure are determined. These include the crystal system, space group, and the dimensions of the unit cell. For instance, the aforementioned related compound was found to crystallize in the monoclinic system with the space group P21/c. mdpi.com
The Flack parameter is a critical value calculated during the refinement of the crystal structure of a chiral, non-racemic compound. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.
The detailed crystallographic data from such an analysis is typically presented in a standardized format, as shown in the interactive table below, which is based on the data for the representative compound 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C13H13ClN2 |
| Formula Weight | 232.71 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.8765(4) |
| b (Å) | 5.8943(2) |
| c (Å) | 20.4567(8) |
| α (°) | 90 |
| β (°) | 101.456(2) |
| γ (°) | 90 |
| Volume (ų) | 1164.54(8) |
| Z | 4 |
This table showcases the type of detailed structural information that can be obtained from a single-crystal X-ray diffraction experiment, ultimately leading to the unambiguous assignment of the absolute stereochemistry of a chiral compound like this compound.
Metabolism Studies of 1s 1 6 Fluoropyridin 3 Yl Ethan 1 Amine and Its Derivatives in Vitro Investigations
In Vitro Metabolic Pathways
The in vitro metabolism of a xenobiotic like (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine is anticipated to proceed through Phase I and Phase II reactions.
Oxidative Metabolism by Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes, primarily located in liver microsomes, are the principal catalysts of Phase I oxidative metabolism. For this compound, several oxidative pathways are plausible:
Oxidation of the Pyridine (B92270) Ring: The pyridine ring could undergo hydroxylation at various positions, catalyzed by CYP enzymes. The resulting hydroxylated metabolites can then be further oxidized.
N-Oxidation: The nitrogen atom of the pyridine ring is a potential site for N-oxidation, forming a pyridine N-oxide derivative.
Deamination of the Ethylamine (B1201723) Side Chain: The primary amine group is susceptible to oxidative deamination, which would lead to the formation of a ketone and the release of ammonia. This is a common metabolic pathway for primary amines.
Hydroxylation of the Ethyl Side Chain: The ethyl group could be hydroxylated at the carbon adjacent to the pyridine ring (the benzylic position) or at the terminal methyl group.
The specific CYP isoforms involved in these transformations would require experimental determination using recombinant human CYP enzymes.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Phase II conjugation reactions involve the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating their excretion.
Glucuronidation: The primary amine group of this compound is a likely site for N-glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). If hydroxylation occurs during Phase I metabolism, the resulting hydroxyl groups would be susceptible to O-glucuronidation. Studies on other pyridine-containing compounds have demonstrated the significance of glucuronidation as a metabolic pathway.
Sulfation: The primary amine could also undergo N-sulfation, catalyzed by sulfotransferases (SULTs). Similarly, any hydroxylated metabolites formed in Phase I could be subject to O-sulfation.
Identification of Metabolites
Without experimental data, the exact structures of the metabolites of this compound remain speculative. Based on the potential pathways described above, a hypothetical list of metabolites that could be investigated in in vitro systems is presented below.
Table 1: Hypothetical In Vitro Metabolites of this compound
| Potential Metabolite | Metabolic Pathway |
| 1-(6-fluoropyridin-3-yl)ethan-1-one | Oxidative Deamination |
| (1S)-1-(6-fluoro-1-oxopyridin-3-yl)ethan-1-amine | N-Oxidation of Pyridine Ring |
| (1S)-1-(6-fluoro-x-hydroxypyridin-3-yl)ethan-1-amine (where x is 2, 4, or 5) | Hydroxylation of Pyridine Ring |
| 2-((1S)-1-aminoethyl)-6-fluoropyridin-x-ol (where x is 3, 4, or 5) | Hydroxylation of Pyridine Ring |
| (1S)-1-(6-fluoropyridin-3-yl)ethan-1-ol | Hydroxylation of Ethyl Side Chain |
| N-((1S)-1-(6-fluoropyridin-3-yl)ethyl)glucuronide | N-Glucuronidation |
| O-((1S)-1-(6-fluoro-x-hydroxypyridin-3-yl)ethyl)glucuronide | O-Glucuronidation |
| N-((1S)-1-(6-fluoropyridin-3-yl)ethyl)sulfate | N-Sulfation |
| O-((1S)-1-(6-fluoro-x-hydroxypyridin-3-yl)ethyl)sulfate | O-Sulfation |
This table is for illustrative purposes only and is based on general metabolic principles. The actual metabolites would need to be confirmed experimentally.
Stability Studies in Biological Matrices (In Vitro)
The in vitro stability of this compound would typically be assessed by incubating the compound with various biological matrices and monitoring its disappearance over time.
Liver Microsomes: Incubation with liver microsomes (from human or other species) in the presence of NADPH would provide an indication of its susceptibility to CYP450-mediated metabolism. The rate of disappearance would determine its intrinsic clearance.
Hepatocytes: Using intact hepatocytes would offer a more complete picture of metabolic stability, as these cells contain both Phase I and Phase II enzymes, as well as transporters.
Plasma/Blood: Stability in plasma or whole blood would be assessed to determine its susceptibility to enzymatic degradation by esterases or other enzymes present in the blood.
The results of these stability studies are typically presented as the half-life (t½) of the compound in the specific matrix.
Table 2: Representative Data from a Hypothetical In Vitro Stability Study
| Biological Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Plasma | Human | Data not available | Not applicable |
This table illustrates the type of data generated from in vitro stability assays. No actual data for this compound is currently available.
Future Directions and Emerging Research Areas for 1s 1 6 Fluoropyridin 3 Yl Ethan 1 Amine
Advancements in Sustainable Synthesis Protocols
The traditional synthesis of chiral amines and functionalized pyridines often involves multi-step processes with harsh reagents, significant waste generation, and the use of metal catalysts. openaccessgovernment.org The future of synthesizing (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine is geared towards greener, more efficient, and sustainable methods.
Biocatalysis: A key area of advancement lies in biocatalysis, which utilizes enzymes to perform highly selective chemical transformations under mild conditions. nih.gov For the synthesis of chiral amines like this compound, several classes of enzymes are particularly promising:
Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor (1-(6-fluoropyridin-3-yl)ethan-1-one) to produce the desired chiral amine with high enantiomeric excess. mdpi.com Advances in protein engineering are expanding the substrate scope and operational stability of transaminases, making them more viable for industrial-scale production. nih.gov
Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases offer another route for the reductive amination of ketones, using ammonia as the amine source. uva.nl This approach is highly atom-economical and produces water as the only byproduct. openaccessgovernment.org
Monoamine Oxidases (MAOs): Deracemization processes employing monoamine oxidases in combination with a non-selective reducing agent can convert a racemic mixture of the amine into a single enantiomer, offering a pathway to nearly 100% yield and enantiomeric excess. semanticscholar.org
The development of whole-cell biocatalyst systems, where the necessary enzymes are expressed within microorganisms like E. coli, simplifies the process by eliminating the need for enzyme purification and incorporating cofactor recycling systems internally. uva.nlacs.org
Green Chemistry in Pyridine (B92270) Synthesis: The synthesis of the pyridine core itself is also undergoing a green transformation. Future protocols are likely to incorporate:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. nih.govijarsct.co.in
Use of greener solvents and catalysts: Replacing hazardous organic solvents with alternatives like deep eutectic solvents and employing non-toxic, earth-abundant metal catalysts (e.g., iron) are key aspects of sustainable pyridine synthesis. ijarsct.co.inrsc.org
One-pot reactions: Multi-component, one-pot reactions streamline the synthesis process, reducing the number of intermediate purification steps and minimizing waste. nih.govresearchgate.net
Table 1: Comparison of Synthesis Methodologies for Chiral Amines
| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Stereoselectivity | Often requires chiral auxiliaries or catalysts | High enantioselectivity inherent to enzymes |
| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (near ambient temperature/pressure) |
| Waste Generation | Can be significant, including metal waste | Generally lower, biodegradable waste |
| Catalyst | Often precious metals | Renewable, biodegradable enzymes |
| Atom Economy | Can be low in multi-step processes | Often higher, especially in reductive amination |
Exploration of Novel Therapeutic Areas for Derivatives
The 6-fluoropyridin-3-yl motif is a recognized pharmacophore, and the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nbinno.commdpi.com While derivatives of this compound are known, future research is poised to explore their potential in a wider range of therapeutic areas. The pyridine ring is a common feature in many FDA-approved drugs, highlighting its versatility in drug design. lifechemicals.com
Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors used in oncology. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. Derivatives of this compound could be designed to target specific kinases implicated in various cancers or inflammatory diseases.
Central Nervous System (CNS) Disorders: Pyridine derivatives have shown activity against a range of CNS targets. The ability of the fluorine atom to modulate physicochemical properties could be leveraged to design derivatives of this compound with improved blood-brain barrier penetration, targeting receptors and enzymes involved in neurodegenerative diseases or psychiatric disorders.
Antimicrobial and Antiviral Agents: There is a constant need for new antimicrobial and antiviral drugs. Pyridine-containing compounds have demonstrated a broad spectrum of activity against various pathogens. mdpi.comnih.gov Future research could involve the synthesis and screening of libraries of derivatives of this compound to identify novel anti-infective agents.
Table 2: Potential Therapeutic Targets for Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
|---|---|---|
| Oncology | Protein Kinases | Pyridine as a hinge-binding motif; fluorine to enhance binding affinity. |
| Neurology | GPCRs, Ion Channels | Fluorine to improve blood-brain barrier permeability and metabolic stability. |
| Infectious Diseases | Bacterial/Viral Enzymes | Pyridine scaffold as a core for novel antimicrobial/antiviral agents. |
Integration into Advanced Materials Science
The unique electronic properties of the pyridine ring make it a valuable component in functional organic materials. researchgate.net While the application of this compound in this field is not yet established, its structure presents intriguing possibilities.
Organic Electronics: Pyridine-based polymers have been utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices. dntb.gov.ua The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom in this compound could be exploited to tune the electronic properties of conjugated polymers. The chiral amine functionality could also be used to introduce specific packing arrangements in the solid state, potentially influencing charge transport properties. Functionalized pyridines have been shown to have good hole-transporting potential. nih.gov
Chiral Materials: The enantiopure nature of this compound makes it a candidate for the development of chiral materials. These materials can interact with circularly polarized light and have applications in areas such as chiroptical sensors and asymmetric catalysis. The amine group provides a convenient handle for polymerization or for grafting the molecule onto surfaces.
Functional Polymers and Ligands: The pyridine moiety is an excellent ligand for metal ions. nih.gov Polymers incorporating the this compound unit could be used for metal sequestration, or as recyclable catalysts. The combination of chirality and metal-binding capability could lead to the development of novel asymmetric catalysts.
While still a nascent area of research for this specific compound, the fundamental properties of this compound suggest a promising future beyond its current applications, extending into the realm of sustainable chemistry and advanced materials.
Q & A
Q. What are the recommended synthetic routes for (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Nitration and fluorination of pyridine derivatives to form 6-fluoropyridin-3-yl intermediates.
- Step 2 : Enantioselective amination via chiral catalysts (e.g., asymmetric hydrogenation) to achieve the (1S)-configuration .
- Optimization : Reaction temperature (e.g., 0–4°C for amine stability) and solvent polarity (e.g., THF or DMF) significantly impact yield. LC-MS and chiral HPLC are critical for purity assessment (>98% enantiomeric excess) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Key methods include:
- Spectroscopy :
- NMR : Confirm stereochemistry via H/C NMR (e.g., coupling constants for fluorine-proton interactions).
- IR : Identify amine (–NH) stretches (~3300–3500 cm) and C–F bonds (~1100–1200 cm) .
- Chromatography : Chiral columns (e.g., Chiralpak® AD-H) to verify enantiopurity .
- Thermal Analysis : DSC for melting point determination and stability under storage conditions (e.g., 4°C) .
Advanced Research Questions
Q. What biological targets or mechanisms are hypothesized for this compound, and how can binding assays be designed?
- Hypothesized Targets :
- Neurological receptors : Structural analogs (e.g., phenylethylamine derivatives) show affinity for dopamine or serotonin receptors .
- Enzyme inhibition : Fluoropyridine moieties may interact with kinase or cytochrome P450 active sites .
- Assay Design :
- In vitro binding : Radioligand competition assays (e.g., H-labeled antagonists) to measure IC values .
- Enzyme kinetics : Fluorometric assays (e.g., NADPH depletion for CYP450) to assess inhibition .
Q. How does the stereochemistry of this compound influence its pharmacological activity compared to the (1R)-enantiomer?
- Structure-Activity Relationship (SAR) :
- The (1S)-configuration may enhance target selectivity due to spatial alignment with chiral binding pockets.
- Comparative data from analogs (e.g., bromo/chloro-pyridine derivatives) suggest enantiomers exhibit divergent IC values (up to 10-fold differences) .
- Methodology :
- Enantiomer separation via preparative HPLC.
- Parallel in vitro testing (e.g., receptor binding, cytotoxicity) to quantify stereospecific effects .
Q. How should researchers address contradictory data regarding the compound’s antimicrobial vs. neuroactive properties?
- Case Study : If one study reports antimicrobial activity (MIC = 2 µg/mL) while another highlights neuroactivity (EC = 50 nM):
- Hypothesis : The fluoropyridine group may confer dual functionality via distinct mechanisms.
- Resolution :
Dose-response profiling : Test across a broader concentration range (nM–µM).
Target deconvolution : CRISPR-Cas9 knockout models to identify critical pathways .
Metabolite analysis : LC-MS/MS to detect bioactive derivatives in different assays .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
